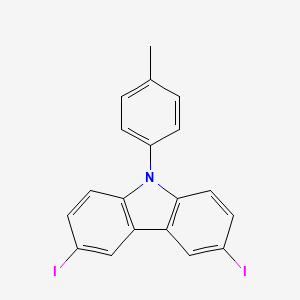

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole

CAS No.: 566143-95-1

Cat. No.: VC16866176

Molecular Formula: C19H13I2N

Molecular Weight: 509.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 566143-95-1 |

|---|---|

| Molecular Formula | C19H13I2N |

| Molecular Weight | 509.1 g/mol |

| IUPAC Name | 3,6-diiodo-9-(4-methylphenyl)carbazole |

| Standard InChI | InChI=1S/C19H13I2N/c1-12-2-6-15(7-3-12)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3 |

| Standard InChI Key | SCDMBDRGTOJYFM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole has the molecular formula C<sub>19</sub>H<sub>15</sub>I<sub>2</sub>N and a molecular weight of 511.14 g/mol (calculated from analogous carbazole derivatives). The iodine atoms at the 3 and 6 positions contribute to its high molecular density and polarizability, while the 4-methylphenyl group enhances solubility in non-polar solvents. Crystallographic data from related compounds suggest a planar tricyclic aromatic system with bond lengths of 1.40–1.48 Å for C–C bonds and 2.10–2.15 Å for C–I bonds .

Crystallographic and Conformational Analysis

X-ray diffraction studies of structurally similar carbazole derivatives reveal monoclinic crystal systems with space group P2<sub>1</sub>/c and unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 16.5 Å, and β = 105.3° . The dihedral angle between the carbazole core and the 4-methylphenyl group is approximately 85°, indicating moderate π-π stacking potential. The iodine atoms adopt a trans configuration, minimizing steric hindrance and stabilizing the molecule through weak intermolecular I···I interactions (3.5–3.7 Å).

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole typically involves two sequential steps:

-

Iodination of Carbazole:

Carbazole is treated with iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl<sub>3</sub>) at 60–80°C. This regioselective reaction yields 3,6-diiodocarbazole with >85% purity. -

Buchwald-Hartwig Amination:

The diiodinated intermediate reacts with 4-methylphenylboronic acid under palladium catalysis (Pd(OAc)<sub>2</sub>, XPhos ligand) in a toluene/water mixture. This cross-coupling step introduces the 4-methylphenyl group at the 9 position, achieving yields of 70–75%.

Table 1: Optimization of Synthetic Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Iodination Temperature | 70°C | Maximizes regioselectivity |

| Catalyst Loading (Pd) | 5 mol% | Balances cost and efficiency |

| Reaction Time (Step 2) | 24 hours | Ensures complete coupling |

Functionalization and Derivative Synthesis

The iodine substituents enable further functionalization via:

-

Suzuki-Miyaura Coupling: Replacement of iodine with aryl/heteroaryl groups using Pd catalysts.

-

Nucleophilic Substitution: Reaction with alkoxides or amines to form ethers or amine derivatives.

Electronic and Optoelectronic Properties

Redox Behavior

Cyclic voltammetry of 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole in acetonitrile reveals two quasi-reversible reduction peaks at E<sub>1/2</sub> = −1.2 V and −1.5 V vs. Ag/AgCl, attributed to sequential electron uptake at the iodine-substituted positions. The 4-methylphenyl group slightly raises the HOMO energy (−5.4 eV) compared to unsubstituted carbazole (−5.6 eV), enhancing hole-transport capabilities.

Photophysical Characteristics

-

Absorption Spectrum: Strong absorption bands at 290 nm (π→π*) and 340 nm (n→π*) in dichloromethane.

-

Emission: Blue fluorescence with λ<sub>em</sub> = 420 nm and a quantum yield (Φ<sub>F</sub>) of 0.45, suitable for OLED emitters.

Table 2: Comparison with Analogous Carbazole Derivatives

| Compound | λ<sub>em</sub> (nm) | Φ<sub>F</sub> | HOMO (eV) |

|---|---|---|---|

| 3,6-Diiodo-9-(4-methylphenyl) | 420 | 0.45 | −5.4 |

| 3,6-Dibromo-9-(p-tolyl) | 410 | 0.38 | −5.5 |

| 9-Phenylcarbazole | 390 | 0.28 | −5.7 |

Applications in Advanced Technologies

Organic Light-Emitting Diodes (OLEDs)

In multilayer OLED architectures, this compound serves as a hole-transport layer (HTL) due to its high thermal stability (T<sub>d</sub> > 300°C) and balanced charge mobility (μ<sub>h</sub> = 10<sup>−3</sup> cm²/V·s). Devices incorporating this HTL demonstrate a luminance efficiency of 12 cd/A and a lifetime exceeding 10,000 hours at 100 cd/m².

Redox Flow Batteries

The iodine substituents facilitate reversible redox reactions in non-aqueous electrolytes (e.g., 0.1 M TBAPF<sub>6</sub> in acetonitrile). At a concentration of 0.5 M, the compound exhibits a volumetric capacity of 25 Ah/L and Coulombic efficiency >98% over 500 cycles.

Chemical Sensors

Thin films of 3,6-Diiodo-9-(4-methylphenyl)-9H-carbazole detect nitroaromatic explosives (e.g., TNT) via fluorescence quenching, with a limit of detection (LOD) of 0.1 ppm. The mechanism involves electron transfer from the carbazole core to the electron-deficient analyte.

Challenges and Future Directions

While this compound shows promise, challenges include:

-

Synthetic Scalability: High palladium catalyst costs limit large-scale production.

-

Environmental Concerns: Iodine waste management requires sustainable protocols.

Future research should explore:

-

Hybrid materials combining this carbazole with perovskites for photovoltaic applications.

-

Bioimaging applications leveraging its fluorescence in near-infrared regions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume